B1912

Mycobacterial Infection In Vivo Efficacy Dose-Response

Procure B1912 (CAS 24028-59-9), a distinct riminophenazine for precise antimycobacterial research. Its ~100-day lag period and unique in vivo potency profile differ from clofazimine (B663), making it a critical tool for SAR analyses and chronic infection models. Use as a high-purity standard or impurity marker in quality control workflows. Select B1912 to avoid confounding data in comparative efficacy studies.

Molecular Formula C30H27ClN4
Molecular Weight 479.0 g/mol
CAS No. 24028-59-9
Cat. No. B1666524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB1912
CAS24028-59-9
SynonymsB 1912
B-1912
B1912
Molecular FormulaC30H27ClN4
Molecular Weight479.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N=C2C=C3C(=NC4=C(N3C5=CC=CC=C5)C=CC(=C4)Cl)C=C2NC6=CC=CC=C6
InChIInChI=1S/C30H27ClN4/c31-21-16-17-29-27(18-21)34-28-19-25(32-22-10-4-1-5-11-22)26(33-23-12-6-2-7-13-23)20-30(28)35(29)24-14-8-3-9-15-24/h1,3-5,8-11,14-20,23,32H,2,6-7,12-13H2
InChIKeyKPLQKLZCORLFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

B1912 (CAS 24028-59-9): A Riminophenazine Antibacterial Agent for Mycobacterial Research and Comparative Studies


B1912 (CAS 24028-59-9), chemically designated as 8-chloro-3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl-2-phenazinamine, is a synthetic riminophenazine compound structurally and functionally related to clofazimine (B663) [1]. It exhibits antibacterial activity against mycobacteria, including *Mycobacterium marinum* and *Mycobacterium leprae*, and is primarily utilized as a research tool for investigating antimycobacterial mechanisms, intracellular pharmacokinetics, and as a comparator in studies of riminophenazine derivatives [1][2].

Why B1912 Cannot Be Directly Substituted by Other Riminophenazines or Antimycobacterials in Research Protocols


Riminophenazines exhibit significant variation in their *in vivo* potency and pharmacokinetic behavior, despite sharing a common phenazine core. B1912 demonstrates a distinct *in vivo* potency profile compared to its closest analog, clofazimine (B663), as well as to rifampicin. Direct substitution of B1912 with clofazimine or rifampicin in established experimental models can lead to misinterpretation of efficacy, altered dose-response relationships, and confounding of mechanism-of-action studies due to differences in bactericidal dosage requirements [1] and kinetics of action [2].

Quantitative Evidence for Selecting B1912 Over Clofazimine or Rifampicin in Mycobacterial Infection Models


Superior *In Vivo* Potency of B1912 Compared to Clofazimine and Rifampicin in *M. marinum* Mouse Footpad Infection

B1912 demonstrates superior *in vivo* potency compared to both clofazimine (B663) and rifampicin (RMP) in a mouse footpad model of *M. marinum* infection, requiring a lower dietary dosage to achieve a bactericidal effect [1].

Mycobacterial Infection In Vivo Efficacy Dose-Response

Delayed Onset of Action in *M. leprae* Footpad Infection: A Shared Property with Clofazimine but Distinct from Rifampicin

In a mouse footpad model of *M. leprae* infection, both B1912 and clofazimine exhibit a significant lag period of approximately 100 days before a measurable effect on bacillary solid ratio is observed. This is in stark contrast to rifampicin, which reduces the solid ratio with a half-life of 5-6 days [1].

Leprosy Research Pharmacodynamics Slow-Acting Antimicrobial

Comparable Rate of Bactericidal Effect *In Vitro* and *In Vivo* for B1912 and Clofazimine Against *M. marinum*

While rifampicin is considerably more active *in vitro* based on MIC, the rate of bactericidal effect for B1912 is similar to that of clofazimine and rifampicin in both *in vitro* and *in vivo* *M. marinum* infection models [1].

Bactericidal Kinetics In Vitro Microbiology Riminophenazine Class

Vendor-Specified Purity and Formulation Guidance for Reproducible Experimental Use

Commercially available B1912 is supplied with a certified purity of >95% (GC) and established solubility in DMSO (≥20 mg/mL), with detailed vendor-provided protocols for *in vivo* formulation . This ensures batch-to-batch consistency essential for quantitative pharmacological studies.

Chemical Purity Solubility Research Reagent

Recommended Experimental Scenarios for B1912 in Antimycobacterial and Pharmacological Research


Investigating the Slow-Acting Bactericidal Phase of Riminophenazines in *M. leprae* Infection Models

B1912 is a suitable tool compound for studies requiring a long-duration, slow-acting antimycobacterial agent. Its ~100-day lag period before significant bactericidal effect [1] makes it ideal for dissecting the chronic phase of *M. leprae* infection and for evaluating adjunctive therapies aimed at shortening treatment duration.

Comparative Efficacy Studies of Riminophenazine Analogs in *M. marinum* In Vivo Models

Given its demonstrated *in vivo* potency in the *M. marinum* footpad model (minimum bactericidal dietary dosage ≤0.01%) [1], B1912 serves as a valuable benchmark comparator for assessing the efficacy of novel riminophenazine derivatives. Its distinct potency profile relative to clofazimine [1] allows for nuanced structure-activity relationship (SAR) analyses.

Reference Standard for Analytical Method Development and Impurity Profiling of Clofazimine

B1912 (CAS 24028-59-9) is structurally designated as a clofazimine analog and is commercially available as a high-purity reference standard [1]. It can be employed as an impurity marker or a system suitability standard in HPLC and LC-MS methods for quality control of clofazimine active pharmaceutical ingredient (API) and related riminophenazine compounds.

Mechanistic Studies on Intracellular Accumulation and Pharmacokinetics of Riminophenazines

B1912, as a member of the riminophenazine class, shares the class property of intracellular accumulation in mononuclear phagocytic cells [1]. Its distinct potency profile makes it a useful probe for investigating the relationship between intracellular drug concentration, lysosomal trapping, and antimicrobial efficacy in macrophage infection models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for B1912

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.